7-Chloroimidazo[1,2-a]pyridin-3-amine

Catalog No.
S12366833
CAS No.
M.F
C7H6ClN3
M. Wt
167.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Chloroimidazo[1,2-a]pyridin-3-amine

Product Name

7-Chloroimidazo[1,2-a]pyridin-3-amine

IUPAC Name

7-chloroimidazo[1,2-a]pyridin-3-amine

Molecular Formula

C7H6ClN3

Molecular Weight

167.59 g/mol

InChI

InChI=1S/C7H6ClN3/c8-5-1-2-11-6(9)4-10-7(11)3-5/h1-4H,9H2

InChI Key

JGKGEDPMBBNTTH-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NC=C2N)C=C1Cl

7-Chloroimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. This compound is characterized by a chlorine atom at the 7th position and an amine group at the 3rd position of the imidazo[1,2-a]pyridine ring. The structural features of 7-chloroimidazo[1,2-a]pyridin-3-amine confer unique reactivity and biological activity, making it a subject of interest in medicinal chemistry and pharmaceutical research. Its molecular formula is C8_{8}H7_{7}ClN2_{2} with a molecular weight of approximately 168.60 g/mol.

Due to its functional groups:

  • Substitution Reactions: The chlorine atom can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Cyclization Reactions: The amine group can facilitate cyclization, leading to the formation of more complex heterocyclic structures.
  • Oxidation and Reduction Reactions: The compound can also engage in oxidation and reduction processes, modifying the oxidation states of its nitrogen atoms. Common reagents for these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction .

The biological activity of 7-chloroimidazo[1,2-a]pyridin-3-amine is notable for its potential therapeutic applications. Research has indicated that compounds in the imidazo[1,2-a]pyridine class exhibit various biological activities, including:

  • Anticancer Activity: Studies have shown that derivatives can inhibit cancer cell growth by interfering with critical biological pathways such as DNA replication and protein synthesis.
  • Antimicrobial Properties: Some derivatives have demonstrated effectiveness against bacterial strains, suggesting potential use in treating infections.
  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which can be leveraged for drug development .

The synthesis of 7-chloroimidazo[1,2-a]pyridin-3-amine typically involves several methodologies:

  • Reaction of 2-Aminopyridine with α-Bromoacetone: This method yields good to excellent results and involves a one-pot reaction that forms the imidazo[1,2-a]pyridine core structure.
  • Catalytic Processes: Various catalytic systems have been developed to facilitate the synthesis under mild conditions. For example, dual catalytic systems using flavin and iodine can promote C-N bond formation effectively.
  • Ultrasound-Assisted Synthesis: Recent advancements have introduced ultrasound-promoted reactions that enhance yields while minimizing reaction times and by-products.

These methods allow for efficient production while maintaining high purity levels essential for pharmaceutical applications .

7-Chloroimidazo[1,2-a]pyridin-3-amine has several applications in medicinal chemistry:

  • Drug Development: Its unique structure makes it a candidate for developing new drugs targeting various diseases, particularly cancer and infectious diseases.
  • Biological Probes: It can be used as a molecular probe in biochemical studies to understand enzyme mechanisms or cellular pathways.
  • Synthetic Intermediates: The compound serves as an intermediate in synthesizing more complex molecules with potential therapeutic effects.

Interaction studies involving 7-chloroimidazo[1,2-a]pyridin-3-amine focus on its binding affinity to biological targets such as enzymes and receptors. These studies often employ techniques like molecular docking simulations and in vitro assays to assess how well the compound interacts with specific proteins or nucleic acids. Such interactions are crucial for understanding its mechanism of action and therapeutic potential.

Several compounds share structural similarities with 7-chloroimidazo[1,2-a]pyridin-3-amine, each exhibiting distinct properties:

Compound NameStructural FeaturesUnique Properties
Imidazo[1,2-a]pyridineLacks chlorine and amine substitutionsBasic structure without additional functionalization
7-Bromoimidazo[1,2-a]pyridin-3-amineBromine instead of chlorineEnhanced reactivity due to bromine
3-Aminoimidazo[1,2-a]pyridineLacks chlorine substitutionRetains amine functionality but different reactivity
7-Iodoimidazo[1,2-a]pyridin-3-amineIodine instead of chlorinePotentially different biological activity due to iodine

The presence of both chlorine and amine groups in 7-chloroimidazo[1,2-a]pyridin-3-amine enhances its reactivity compared to similar compounds. This unique combination allows it to participate in diverse chemical transformations while maintaining significant biological activity.

Condensation-Based Cyclization Strategies

Traditional synthetic routes for imidazo[1,2-a]pyridine derivatives often rely on cyclocondensation reactions between 2-aminopyridine derivatives and electrophilic partners. For example, Sahu et al. demonstrated the condensation of 2-aminopyridine with α-haloketones in the presence of neutral alumina, forming the imidazo[1,2-a]pyridine core. Zhu et al. later optimized this approach under solvent-free conditions at 60°C, eliminating the need for catalysts while maintaining moderate yields (40–60%).

A classical method involves reacting 2,3-diaminopyridine with formic acid under reflux to yield imidazo[4,5-b]pyridines, a strategy adapted for related scaffolds. Dekhane et al. further advanced this by employing lithium bromide-mediated solvent-free condensation of arylenediamines with esters, achieving yields exceeding 80% at 110–115°C. These methods, while effective, often require harsh conditions or stoichiometric reagents, limiting their sustainability.

Table 1: Traditional Condensation Methods

ReactantsConditionsYield (%)Reference
2-Aminopyridine + α-haloketoneNeutral alumina, solvent-free40–60
2,3-Diaminopyridine + formic acidReflux, acidic conditions50–70
Arylenediamine + estersLiBr, solvent-free, 110°C>80

Halogenation and Functionalization

While explicit chlorination steps for 7-chloroimidazo[1,2-a]pyridin-3-amine are not detailed in the accessible literature, analogous strategies suggest that halogenation may occur via electrophilic aromatic substitution or through the use of pre-halogenated starting materials. For instance, Stasyuk et al. synthesized halogenated imidazopyridines via in situ generation of α-iodoketones, enabling regioselective functionalization.

Chloro-Substituent Positional Effects on Bioactivity

The chlorine atom at position 7 of the imidazo[1,2-a]pyridine ring plays a pivotal role in modulating electronic properties and target binding. Studies comparing positional isomers revealed that 7-chloro substitution maximizes bioactivity by optimizing hydrophobic interactions with enzymatic pockets. For instance, in excitatory amino acid transporter subtype 3 (EAAT3) inhibition assays, 7-chloro derivatives exhibited >20-fold selectivity over EAAT1 and EAAT2 isoforms, whereas 8-chloro analogs showed reduced potency [4].

The electronic effects of chlorine were further quantified using density functional theory (DFT) calculations. The 7-chloro group increases electron withdrawal from the pyridine ring, stabilizing charge-transfer interactions with residues in the EAAT3 binding site [4]. Substitution at position 6 or 8 disrupted this balance, leading to a 40–60% reduction in inhibitory activity [4].

PositionEAAT3 IC50 (μM)Selectivity Ratio (EAAT3 vs. EAAT1/2)
7-Cl13>20
8-Cl475
6-Cl>100<1

Table 1: Impact of chloro-substituent position on EAAT3 inhibition [4].

Additionally, halogen bonding potential was confirmed through X-ray crystallography, where the 7-chloro atom formed a 3.1 Å interaction with a backbone carbonyl oxygen in the EAAT3 active site [4].

Amine Group Modifications and Pharmacophore Optimization

The primary amine at position 3 serves as a hydrogen bond donor critical for target engagement. While alkylation or acylation of the amine abolished EAAT3 inhibition [4], strategic modifications to adjacent groups enhanced potency:

  • N-Methylation: Introducing a methyl group on the amine nitrogen reduced solubility but improved blood-brain barrier permeability in rodent models [4].
  • Aryl Substitution: Attaching ortho-substituted aryl groups (e.g., o-tolyl) at position 2 of the imidazo ring enhanced selectivity by 35-fold, likely through π-π stacking with hydrophobic residues [4].
  • Hybrid Pharmacophores: Coupling the amine with a furan-2-yl group at position 2 improved metabolic stability (t1/2 increased from 1.2 to 4.7 hours in human microsomes) [4].

The amine’s pKa (8.9) ensures partial ionization at physiological pH, facilitating both membrane penetration and target binding [4]. Quantum mechanical simulations revealed that protonation of the amine strengthens electrostatic interactions with Asp-470 in EAAT3, contributing to submicromolar affinity [4].

Scaffold Hopping Strategies for Enhanced Selectivity

Scaffold hopping has successfully addressed off-target effects associated with the imidazo[1,2-a]pyridine core. A notable example involves transitioning to imidazo[1,2-a]pyrazin-8-ones, which reduced lipophilicity (cLogP decreased from 3.1 to 2.4) while maintaining EAAT3 potency [7]. Key modifications included:

  • Ring Expansion: Replacing the pyridine ring with a pyrazinone improved water solubility by 3-fold without compromising binding [7].
  • Spirocyclic Derivatives: Introducing a spirooxindole moiety at position 3 enhanced selectivity for metabotropic glutamate receptor 2 (mGlu2) over related subtypes [7].
ScaffoldEAAT3 IC50 (μM)cLogPAqueous Solubility (μg/mL)
Imidazo[1,2-a]pyridine133.112
Imidazo[1,2-a]pyrazinone152.436
Spirooxindole82.828

Table 2: Scaffold hopping outcomes for EAAT3 inhibitors [7].

Continuous flow reactors enabled rapid synthesis of these analogs, achieving yields >85% for spirocyclic derivatives [3].

Kinase Targets

Kinase (species)Experimental systemHalf-maximal inhibitory concentration (IC₅₀)Binding mode or key contactsRef.
Aurora A serine/threonine-protein kinase (Human)Recombinant enzyme + fluorescence polarisation assay0.47 µM (lead imidazo[1,2-a]pyridine core bearing 7-chloro substituent)Imidazo[1,2-a]pyridine scaffold anchors in the ATP hinge; 7-chloro enhances hydrophobic pocket occupancy [1] [1]
Polo-like kinase-1 polo-box domain (Human)ELISA displacement1.23–1.79 µM for 7-chloro analogues 120–1267-chloro positions phenylacetamide side-chain toward the canonical phosphoserine pocket, improving selectivity vs Plk2/3 [2] [2]
Anaplastic lymphoma kinase (Human)Cell-based phosphorylation read-out12 nM for 7-chloro-imidazo[4,5-b]pyridine derivative retaining 7-halo motifMaintains dual hydrogen bonds to Met1199 hinge; 7-chloro forms van-der-Waals contact with the gatekeeper pocket [3] [3]
FLT3 tyrosine kinase (Human)Enzyme assay185 nM for 7-halo-imidazo[1,2-a]pyridine analogue 11π-stacking with Phe691; chloride increases lipophilicity and residence time [4] [4]

Interpretation
The 7-chloro moiety consistently augments affinity by filling hydrophobic sub-pockets next to ATP hinges. Although data derive from closely related analogues, the conserved bicyclic core suggests 7-Chloroimidazo[1,2-a]pyridin-3-amine will likewise favour kinases whose catalytic clefts tolerate small halogens.

Phosphatase Interactions

Direct catalytic inhibition of classical protein phosphatases has not been reported. However, molecular docking indicates that the imidazo[1,2-a]pyridine ring can π-stack at the active-site WPD loop of protein-tyrosine-phosphatase 1B, but activity data for 7-chloro analogues are absent; therefore no definitive phosphatase profile is assigned.

DNA Repair Pathway Modulation Mechanisms

Pathway affectedObserved effect of imidazo[1,2-a]pyridine family containing 7-chloro coreMolecular markers alteredMechanistic explanationRef.
Base-excision repair (BER)Suppression of poly-ADP-ribose polymerase-1 auto-PARylation (IC₅₀ ≈ 3 µM) in cell extracts treated with 7-chloroimidazopyridine amideDecrease in PAR chains; accumulation of abasic sitesCompetitive occupation of PARP-1 nicotinamide site by bicyclic heteroaromatic ring hampers recruitment of XRCC1, stalling BER [5]
Homologous recombination (HR)Reduced RAD51 foci (−60% after 6 h, 5 µM) in HeLa cells exposed to 7-chloroimidazopyridineLower RAD51 and BRCA1 chromatin loadingInhibition of upstream ATM phosphorylation via Aurora A blockade indirectly diminishes HR cascade [1] [5]
Single-strand break repair (SSBR)Increased alkaline comet tail moment (+2.5-fold, 10 µM, 2 h)Elevated γH2AX and p-KAP1PARP-1 interference synergises with BER stalling to prolong SSBR intermediates [6]

Mechanistic summary
By acting as a dual Aurora A and PARP-1 antagonist, the compound perturbs both damage sensing and repair execution. Synergistic attenuation of ATM-RAD51 axis explains synthetic-lethal potentiation seen with alkylating agents [6] [5].

XLogP3

2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

167.0250249 g/mol

Monoisotopic Mass

167.0250249 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-09-2024

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